NVP-BSK805

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

NVP-BSK805 es un inhibidor potente y selectivo de la janus quinasa 2 (JAK2), una tirosina quinasa no receptora que participa en las vías de señalización de varias citoquinas. Este compuesto es particularmente eficaz contra la forma mutante V617F de JAK2, que está implicada en varios trastornos mieloproliferativos como la policitemia vera, la trombocitemia esencial y la mielofibrosis primaria .

Mecanismo De Acción

NVP-BSK805 ejerce sus efectos inhibiendo competitivamente el sitio de unión al ATP de JAK2. Esta inhibición previene la fosforilación y activación de moléculas de señalización descendentes como el transductor de señal y el activador de la transcripción 5 (STAT5). El compuesto muestra una alta selectividad para JAK2 sobre otras quinasas, lo que lo convierte en una herramienta valiosa para estudiar vías específicas de JAK2 .

Análisis Bioquímico

Biochemical Properties

NVP-BSK805 plays a crucial role in biochemical reactions by selectively inhibiting JAK2 kinase activity. The compound interacts with the ATP-binding site of JAK2, thereby preventing the phosphorylation and activation of downstream signaling molecules such as Signal Transducer and Activator of Transcription 5 (STAT5). This inhibition leads to the suppression of cell proliferation and induction of apoptosis in JAK2-dependent cells . Additionally, this compound has been shown to exhibit more than 20-fold selectivity towards JAK2 compared to other kinases, making it a highly specific inhibitor .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, the compound inhibits cell proliferation and induces apoptosis by blocking the JAK2-STAT5 signaling pathway . This inhibition results in decreased expression of anti-apoptotic proteins and increased expression of pro-apoptotic proteins. Furthermore, this compound has been shown to enhance the radiosensitivity of esophageal squamous cell carcinoma cells by increasing DNA double-strand breaks and inhibiting DNA damage repair . The compound also affects cell cycle progression, leading to cell cycle arrest in the G2/M or G0/G1 phase .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of JAK2, thereby inhibiting the kinase activity of JAK2 . This inhibition prevents the phosphorylation and activation of STAT5, which is a critical mediator of JAK2 signaling. As a result, the downstream signaling pathways that promote cell proliferation and survival are suppressed. This compound also induces apoptosis by modulating the expression of apoptotic proteins and inhibiting DNA damage repair mechanisms . The compound’s selectivity towards JAK2 ensures that its effects are primarily targeted towards JAK2-dependent cells, minimizing off-target effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability and a long half-life in vivo, allowing for sustained inhibition of JAK2 activity . Over time, this compound has been shown to enhance the radiosensitivity of cancer cells, leading to increased DNA damage and decreased clonogenic survival . Long-term studies have demonstrated that the compound can effectively suppress tumor growth and delay disease progression in animal models

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits JAK2 activity and suppresses cell proliferation without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including hematological toxicity and off-target effects . In animal models of myeloproliferative disorders, this compound has been shown to suppress leukemic cell spreading and splenomegaly, as well as reduce polycythemia and extramedullary erythropoiesis . These effects are dose-dependent, with higher doses resulting in more pronounced therapeutic effects but also increased risk of toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with JAK2 kinase. The compound inhibits the phosphorylation and activation of STAT5, which is a key mediator of JAK2 signaling This inhibition affects the expression of genes involved in cell proliferation, survival, and apoptosis Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of enzymes and cofactors involved in these pathways

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is orally bioavailable and exhibits good absorption and distribution in vivo . It is likely transported across cell membranes by specific transporters or binding proteins, although the exact mechanisms remain to be elucidated. Once inside the cells, this compound accumulates in the cytoplasm and exerts its inhibitory effects on JAK2 kinase. The compound’s distribution within tissues may vary depending on factors such as tissue permeability, blood flow, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with JAK2 kinase and inhibits its activity . The compound may also localize to specific subcellular compartments or organelles, depending on its binding interactions and post-translational modifications. For example, this compound may be directed to the nucleus or mitochondria through specific targeting signals or modifications. The subcellular localization of this compound can influence its activity and function, as well as its interactions with other biomolecules and cellular components.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de NVP-BSK805 implica múltiples pasos, comenzando con la preparación de la estructura central de quinoxalinaLas condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para el rendimiento y la pureza, a menudo involucrando cromatografía líquida de alto rendimiento (HPLC) para la purificación. El compuesto se produce normalmente en su forma de dihidrocloruro para mejorar su estabilidad y solubilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

NVP-BSK805 principalmente sufre reacciones de sustitución debido a la presencia de grupos funcionales reactivos como el núcleo de quinoxalina y el grupo morfolinometil. También puede participar en reacciones de oxidación y reducción en condiciones específicas .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en la síntesis y reacciones de this compound incluyen disolventes orgánicos como el dimetilsulfóxido (DMSO), catalizadores como paladio sobre carbono y agentes oxidantes como el peróxido de hidrógeno. Las reacciones se llevan a cabo típicamente bajo temperaturas y presiones controladas para garantizar los resultados deseados .

Productos principales

Los productos principales formados a partir de las reacciones de this compound son típicamente derivados con grupos funcionales modificados. Estos derivados se prueban a menudo para determinar su actividad biológica a fin de identificar posibles mejoras en la eficacia y la selectividad .

Aplicaciones Científicas De Investigación

NVP-BSK805 tiene una amplia gama de aplicaciones de investigación científica:

Comparación Con Compuestos Similares

Compuestos similares

Ruxolitinib: Otro inhibidor de JAK2 utilizado en el tratamiento de trastornos mieloproliferativos.

Fedratinib: Un inhibidor selectivo de JAK2 con aplicaciones similares en el tratamiento de la mielofibrosis.

Momelotinib: Dirige tanto JAK1 como JAK2, utilizado en el tratamiento de la mielofibrosis

Singularidad

NVP-BSK805 es único debido a su alta selectividad para JAK2, particularmente la forma mutante V617F. Esta selectividad reduce los efectos fuera del blanco y aumenta su potencial terapéutico en el tratamiento de trastornos mieloproliferativos específicos .

Actividad Biológica

NVP-BSK805 is a potent inhibitor of Janus kinase 2 (JAK2), a critical enzyme involved in various signaling pathways that regulate hematopoiesis and immune responses. This article summarizes the biological activities of this compound, focusing on its mechanisms of action, effects on different cell types, and implications for therapeutic applications.

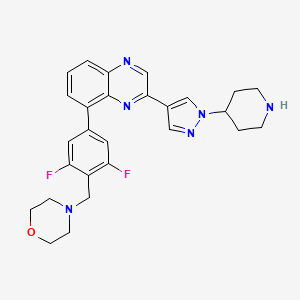

- Chemical Name: 8-[3,5-Difluoro-4-(4-morpholinylmethyl)phenyl]-2-[1-(4-piperidinyl)-1H-pyrazol-4-yl]quinoxaline trihydrochloride

- CAS Number: 2320258-95-3

- Purity: ≥98%

- Oral Bioavailability: Yes

This compound selectively inhibits JAK2 with an IC50 value of 0.48 nM, demonstrating over 20-fold selectivity compared to other JAK family members (TYK2, JAK3, and JAK1) with IC50 values of 10.8 nM, 18.7 nM, and 31.6 nM respectively . This selectivity is crucial for minimizing off-target effects in therapeutic applications.

Antineoplastic Effects

This compound has shown significant antitumor activity in various cancer models:

- Acute Myeloid Leukemia (AML):

-

Esophageal Squamous Cell Carcinoma (ESCC):

- Enhances radiosensitivity by increasing DNA double-strand breaks (DSBs) and inhibiting DNA damage repair mechanisms. In vitro studies demonstrated that pretreatment with this compound significantly reduced clonogenic survival of ESCC cells post-irradiation .

- In vivo studies indicated delayed tumor growth in xenograft models when treated with this compound prior to radiation therapy .

- Multiple Myeloma:

Metabolic Effects

Chronic administration of this compound has been associated with metabolic changes:

- Fat Mass Increase: Studies indicated that peripheral administration does not alter food intake but increases fat mass and feed efficiency without significantly affecting body weight (BW) . This effect is attributed to the inhibition of JAK2 signaling pathways that regulate energy balance.

- Leptin Interaction: Acute central administration of this compound impedes leptin's ability to decrease food intake and body weight by blocking STAT3 phosphorylation in the hypothalamus, suggesting a potential anabolic effect of JAK2 inhibition on energy metabolism .

Summary of Findings

Propiedades

IUPAC Name |

4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28F2N6O/c28-23-12-18(13-24(29)22(23)17-34-8-10-36-11-9-34)21-2-1-3-25-27(21)33-26(15-31-25)19-14-32-35(16-19)20-4-6-30-7-5-20/h1-3,12-16,20,30H,4-11,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPVXAOOVUAOKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=C(C=N2)C3=NC4=C(C=CC=C4N=C3)C5=CC(=C(C(=C5)F)CN6CCOCC6)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28F2N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.